6,6-dimethyl-2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
6,6-dimethyl-2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C25H27N5O4 and its molecular weight is 461.522. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Heterocyclic Compounds
The compound belongs to a class of heterocyclic compounds that have been synthesized through reactions involving amino-triazole with arylidene derivatives. These processes lead to the formation of triazoloquinazolinones, highlighting the direction of heterocyclization and analyzing possible mechanisms for the pyrimidine heterocycle formation (Lipson et al., 2003).
Structural and Activity Relationship Studies
Research on related structures, such as indolylthiadiazole and quinazolinonylthiadiazole derivatives, has demonstrated significant antibacterial activity. These studies provide insights into the structural features contributing to biological activity, which could inform the design of new compounds with enhanced efficacy (Singh et al., 2010).
Potential Biological Activities
Anticancer Activity
Derivatives of triazoles, including structures similar to the queried compound, have been evaluated for their anticancer activity. Selected scaffolds showed promise against various cancer cell lines, highlighting the potential of such compounds in cancer therapy (Pokhodylo et al., 2020).
Antimicrobial Agents
Novel heterocycles incorporating thiophene moieties, synthesized from related chemical structures, have shown potent antimicrobial properties. These findings suggest the potential application of such compounds in addressing bacterial and fungal infections (Mabkhot et al., 2016).
Future Directions
References
Properties
IUPAC Name |
6,6-dimethyl-2-pyridin-4-yl-9-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-25(2)12-16-20(17(31)13-25)21(15-10-18(32-3)22(34-5)19(11-15)33-4)30-24(27-16)28-23(29-30)14-6-8-26-9-7-14/h6-11,21H,12-13H2,1-5H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRCQGNQRXXSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=NC=C4)N2)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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